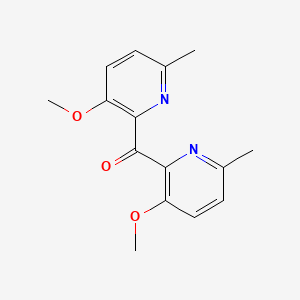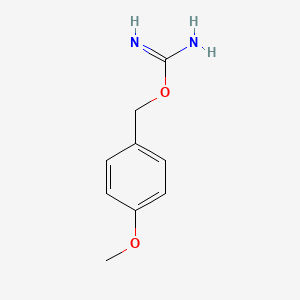
4-Methoxybenzyl carbamimidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxybenzyl carbamimidate is an organic compound known for its versatile applications in organic synthesis. It is characterized by the presence of a methoxy group attached to a benzyl ring, which is further connected to a carbamimidate functional group. This compound is often used as a protecting group in organic synthesis due to its stability and ease of removal under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-methoxybenzyl carbamimidate typically involves the reaction of 4-methoxybenzyl chloride with cyanamide under basic conditions. The reaction proceeds through nucleophilic substitution, where the chloride is replaced by the carbamimidate group. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at room temperature to ensure high yield .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the overall efficiency of the process. The use of ultrasound has also been reported to enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxybenzyl carbamimidate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-methoxybenzyl carbamate using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction of the carbamimidate group can yield 4-methoxybenzylamine.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products Formed:
Oxidation: 4-Methoxybenzyl carbamate.
Reduction: 4-Methoxybenzylamine.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
4-Methoxybenzyl carbamimidate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines and alcohols in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Utilized in the development of drug candidates and as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: Applied in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of 4-methoxybenzyl carbamimidate involves its ability to act as a protecting group. It forms stable intermediates with reactive functional groups, thereby preventing unwanted side reactions during synthesis. The carbamimidate group can be selectively removed under mild acidic or basic conditions, releasing the protected functional group without affecting other parts of the molecule .
Comparison with Similar Compounds
- 4-Methoxybenzyl chloride
- 4-Methoxybenzylamine
- 4-Methoxybenzyl carbamate
Comparison: 4-Methoxybenzyl carbamimidate is unique due to its dual functionality as both a protecting group and a reactive intermediate. Unlike 4-methoxybenzyl chloride, which is primarily used for nucleophilic substitution reactions, this compound offers additional versatility in synthetic applications. Compared to 4-methoxybenzylamine, it provides better stability and ease of removal under mild conditions .
Properties
CAS No. |
791584-73-1 |
|---|---|
Molecular Formula |
C9H12N2O2 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
(4-methoxyphenyl)methyl carbamimidate |
InChI |
InChI=1S/C9H12N2O2/c1-12-8-4-2-7(3-5-8)6-13-9(10)11/h2-5H,6H2,1H3,(H3,10,11) |
InChI Key |
HGCCNXAGGHERGM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)COC(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(1-Hydroxy-2-phenylpropan-2-yl)amino]propane-1-sulfonic acid](/img/structure/B14211562.png)
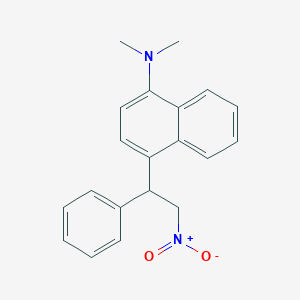
![4-[(2-Cyanoethyl)(methyl)amino]butanoic acid](/img/structure/B14211565.png)
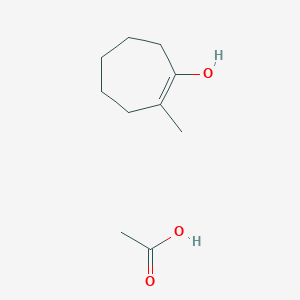
![1,1',1'',1'''-(1,4-Phenylenedimethanetriyl)tetrakis{4-[(6-bromohexyl)oxy]-3,5-dimethylbenzene}](/img/structure/B14211572.png)
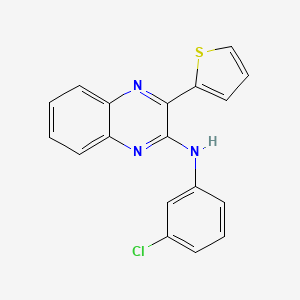
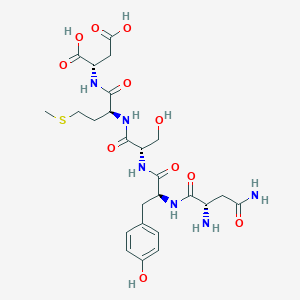
![[1-(3,4-dichlorobenzoyl)-5-hydroxy-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B14211584.png)
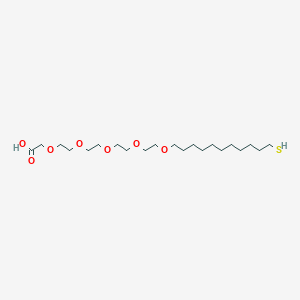


![(2R)-3-[(Pyridin-2-yl)oxy]propane-1,2-diol](/img/structure/B14211604.png)
